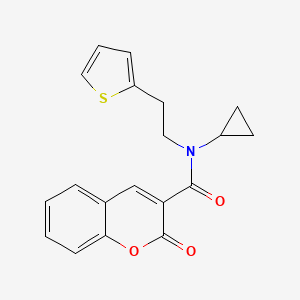
N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide, also known as CTCE-9908, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of biological activities. CTCE-9908 has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further study.
科学的研究の応用
Anxiolytic-like Effects
N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is explored for its potential in modifying anxiety-related behaviors through its interaction with specific receptors in the brain. In a study examining the anxiolytic-like activity of similar compounds, it was found that certain allosteric modulators of metabotropic glutamate receptors could exhibit significant anticonflict effects, indicating potential anxiolytic applications (Stachowicz et al., 2004).
Synthesis and Reactivity
Research into the synthesis and reactivity of compounds structurally related to N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide provides insights into their potential applications. One study detailed the reactions of chromone-3-carboxamides with cyanothioacetamide, leading to the formation of novel compounds with potential biological activities (Kornev et al., 2019).
Antimicrobial and Antioxidant Studies
The structural backbone of N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is conducive to modifications that can enhance antimicrobial and antioxidant properties. For instance, derivatives synthesized for their antimicrobial and antioxidant activities showed promising results, indicating potential applications in developing new therapeutic agents (Raghavendra et al., 2016).
Chemosensor Applications
Compounds with a chromene core, such as N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide, have been investigated for their use as chemosensors. A study highlighted the synthesis of a chemosensor based on a similar structural framework, demonstrating selective fluorescence responses to specific ions, which could be harnessed in environmental monitoring and diagnostic assays (Meng et al., 2018).
特性
IUPAC Name |
N-cyclopropyl-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-18(16-12-13-4-1-2-6-17(13)23-19(16)22)20(14-7-8-14)10-9-15-5-3-11-24-15/h1-6,11-12,14H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLRXKVQRVQHNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)
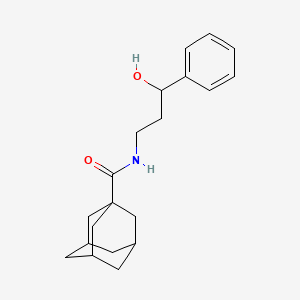
![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)

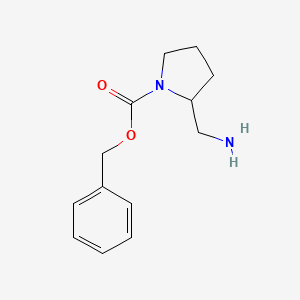

![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)
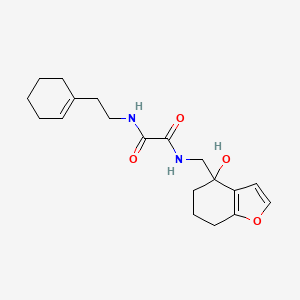
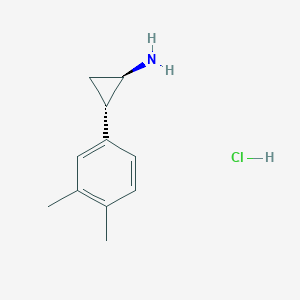
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
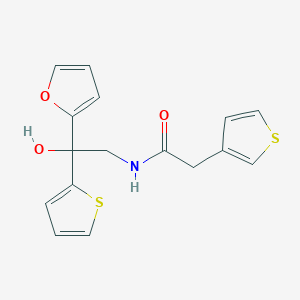
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)
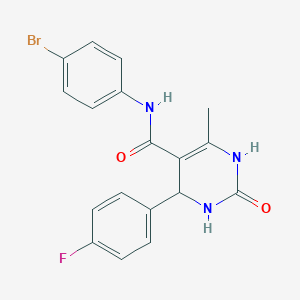
![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)